

# An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dimethoxythiobenzamide

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## Compound of Interest

Compound Name: **2,4-Dimethoxythiobenzamide**

Cat. No.: **B1334437**

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## Introduction

**2,4-Dimethoxythiobenzamide** is a sulfur-containing organic compound belonging to the thioamide family. It is a derivative of benzamide with the carbonyl oxygen atom replaced by a sulfur atom, and two methoxy groups substituted at positions 2 and 4 of the benzene ring. This structural modification imparts unique physicochemical properties and potential biological activities, making it a compound of interest in medicinal chemistry and drug development.<sup>[1]</sup> Thioamides are recognized for their diverse pharmacological profiles, including anti-inflammatory, anti-cancer, and other therapeutic effects.<sup>[1]</sup> This technical guide provides a comprehensive overview of the available physicochemical data, a plausible experimental protocol for its synthesis, and a discussion of its potential biological relevance based on related compounds.

## Physicochemical Properties

The following table summarizes the known physicochemical properties of **2,4-Dimethoxythiobenzamide**. It is important to note that while some data is available from commercial suppliers, comprehensive experimental data on properties such as solubility, pKa, and logP are not readily found in publicly available literature.

| Property         | Value   | Reference           |
|------------------|---|---------------------|
| Chemical Formula | <chem>C9H11NO2S</chem>  | <a href="#">[1]</a> |
| Molecular Weight | 197.26 g/mol  | <a href="#">[1]</a> |
| Appearance       | Yellow powder   | <a href="#">[1]</a> |
| Melting Point    | 136 - 138 °C  | <a href="#">[1]</a> |
| CAS Number       | 23822-07-3  | <a href="#">[1]</a> |
| Solubility       | Favorable solubility and stability under various conditions. Specific quantitative data is not available. | <a href="#">[1]</a> |
| pKa              | Not experimentally determined. Predicted values may vary depending on the software used.                  |                     |
| logP             | Not experimentally determined. Predicted values may vary depending on the software used.                  |                     |

## Experimental Protocols

### Synthesis of 2,4-Dimethoxythiobenzamide

A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). The following is a representative protocol for the synthesis of **2,4-Dimethoxythiobenzamide** from 2,4-dimethoxybenzamide.

Reaction:

Materials:

- 2,4-dimethoxybenzamide
- Lawesson's reagent
- Anhydrous toluene
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

**Procedure:**

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethoxybenzamide (1 equivalent) in anhydrous toluene.
- Add Lawesson's reagent (0.5 equivalents) to the solution.
- Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
- Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
- Concentrate the mixture under reduced pressure to remove the toluene.
- Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford **2,4-Dimethoxythiobenzamide** as a yellow solid.

Note: This is a general procedure and may require optimization for scale and purity.

## Characterization

The synthesized **2,4-Dimethoxythiobenzamide** should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique           | Expected Observations   |
|---------------------|---|
| <sup>1</sup> H NMR  | Signals corresponding to aromatic protons, methoxy protons, and thioamide protons. The chemical shifts will be influenced by the electron-donating methoxy groups and the electron-withdrawing thioamide group.                                   |
| <sup>13</sup> C NMR | Signals for the aromatic carbons, methoxy carbons, and the thioamide carbon (C=S), which typically appears at a lower field (higher ppm) compared to an amide carbonyl carbon.  |
| FT-IR               | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=S stretching (thioamide), and C-O stretching (methoxy groups). The C=S stretch is typically observed in the region of 1250-1020 cm <sup>-1</sup> . |
| Mass Spectrometry   | A molecular ion peak corresponding to the calculated molecular weight of 2,4-Dimethoxythiobenzamide (197.26 g/mol) and characteristic fragmentation patterns.   |

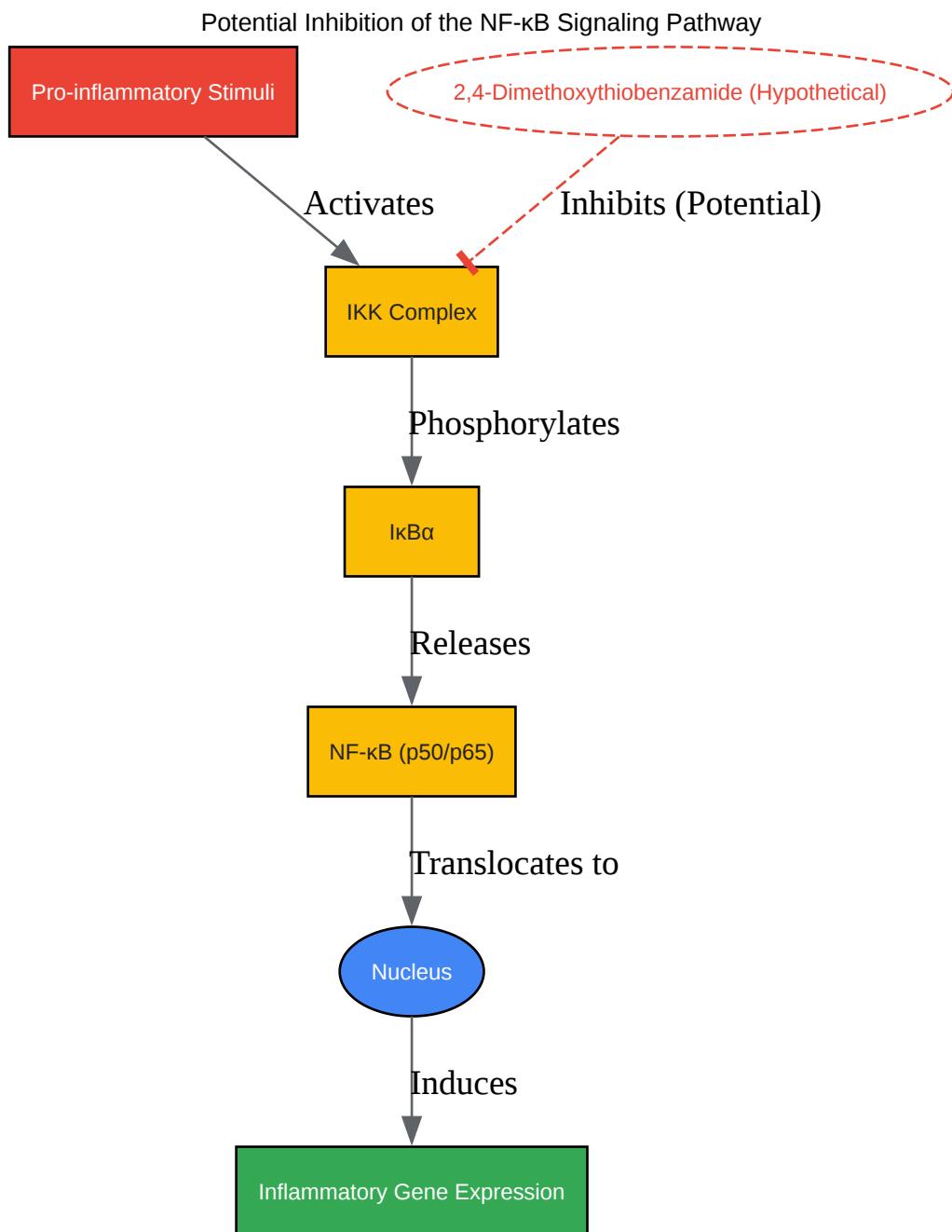
## Potential Biological Activity and Signaling Pathways

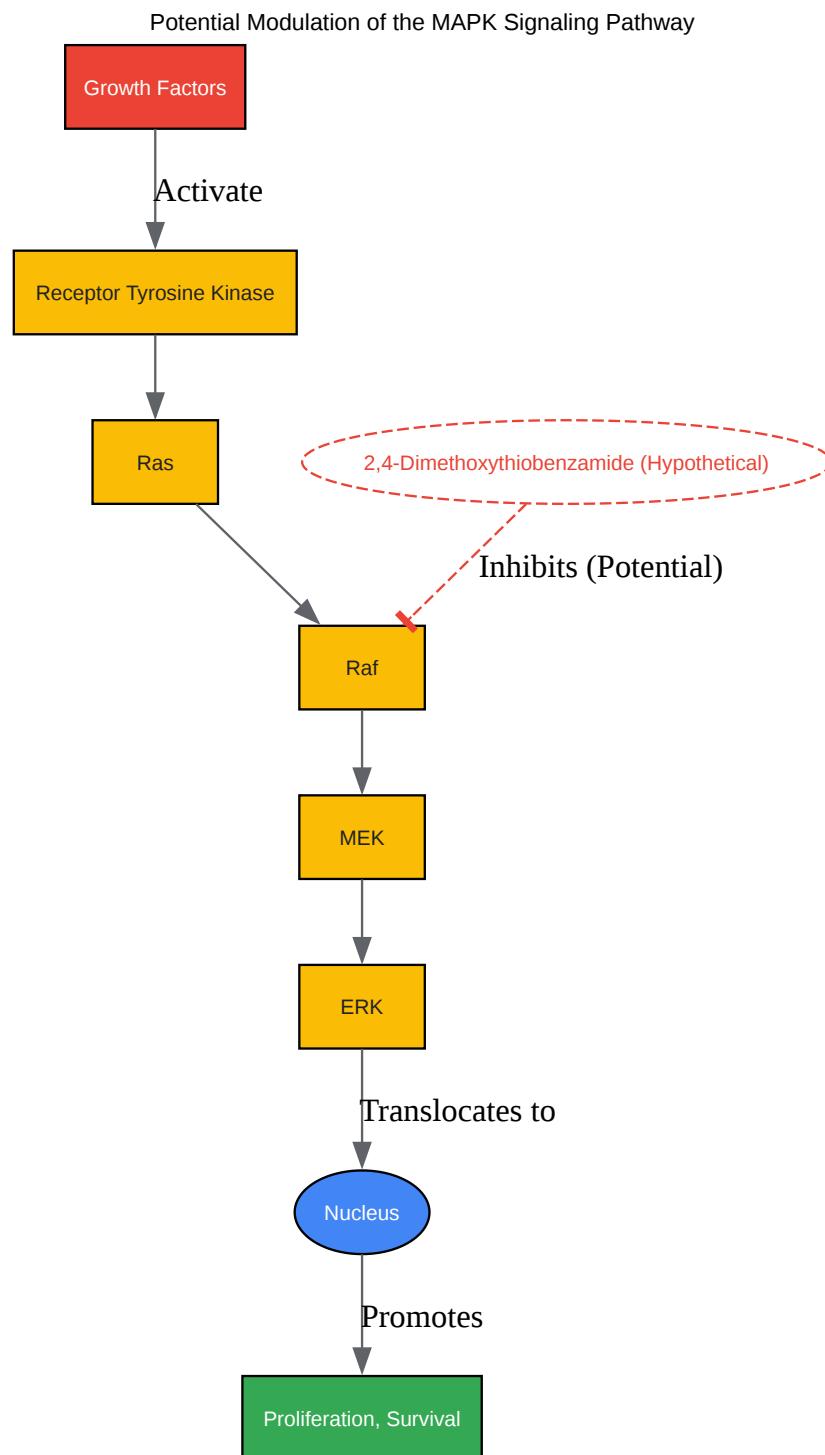
While specific studies on the biological mechanism of **2,4-Dimethoxythiobenzamide** are limited, its structural similarity to other thiobenzamide and benzamide derivatives suggests potential anti-inflammatory and anti-cancer activities.[\[1\]](#) These effects are often mediated through the modulation of key signaling pathways involved in inflammation and cell proliferation.

## Potential Anti-Inflammatory Mechanism: NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Thiobenzamide derivatives could potentially interfere with NF-κB signaling at various points.



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## References

- 1. chemimpex.com [chemimpex.com]
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